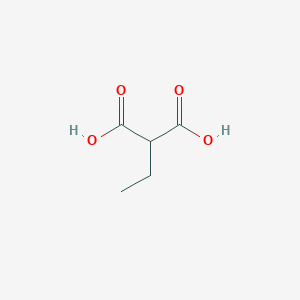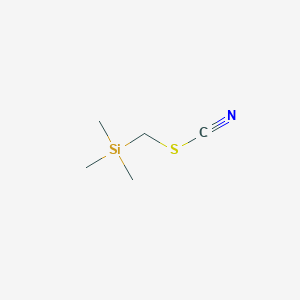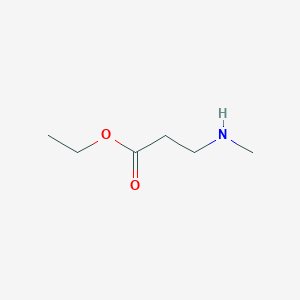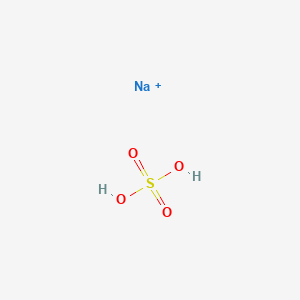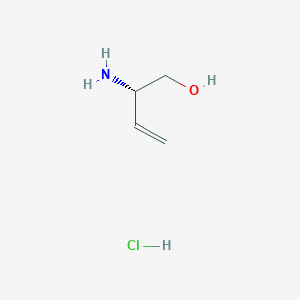
(S)-2-aminobut-3-en-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-aminobut-3-en-1-ol hydrochloride is a compound of interest in the field of organic chemistry due to its potential as a building block in the synthesis of various biologically active molecules. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant for its synthesis and analysis.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that utilize chiral starting materials to ensure enantiomeric purity. For instance, the synthesis of enantiomerically pure 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride from cycloheptadiene is achieved through a six-step process. This process includes an amino acid-derived acylnitroso Diels-Alder reaction, which is a key step in constructing the carbon framework of the compound . Such methodologies could potentially be adapted for the synthesis of (S)-2-aminobut-3-en-1-ol hydrochloride, with careful consideration of the stereochemistry involved in the reactions.
Molecular Structure Analysis
The molecular structure of compounds similar to (S)-2-aminobut-3-en-1-ol hydrochloride is characterized by the presence of multiple chiral centers, which are crucial for their biological activity. The stereochemistry of these centers is often determined by the synthetic route chosen. For example, the enantioselective synthesis of (2S,3S) 4-amino-2,3-dihydroxy-3-methylbutyric acid involves the selective opening of a secondary epoxy alcohol, which is a critical step in establishing the desired stereochemistry . Understanding the molecular structure and stereochemistry is essential for the synthesis of (S)-2-aminobut-3-en-1-ol hydrochloride.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are carefully designed to achieve high enantioselectivity and diastereoselectivity. The use of azide to selectively open a secondary epoxy alcohol under Payne rearrangement conditions is an example of such a reaction . Additionally, the differentiation of newly formed carboxyl groups through a novel transpeptidation reaction is another example of the sophisticated chemical reactions employed in these syntheses . These reactions are indicative of the types of chemical transformations that might be used in the synthesis and analysis of (S)-2-aminobut-3-en-1-ol hydrochloride.
Physical and Chemical Properties Analysis
While the physical and chemical properties of (S)-2-aminobut-3-en-1-ol hydrochloride are not directly discussed in the provided papers, the properties of similar compounds can provide valuable insights. For example, the solubility, melting point, and stability of the compound would be influenced by its molecular structure and the presence of functional groups such as amino and hydroxyl groups. The hydrochloride salt form of the compound would also affect its hygroscopicity and solubility in water. These properties are important for the handling and application of the compound in further chemical reactions and biological studies.
Applications De Recherche Scientifique
-
Chemical Synthesis
-
Pharmaceutical Research
-
Neuroscience Research
-
Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol
- This compound has been used in the production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae . This is significant as more than 30% of all drugs on the market are purely chemical compounds, often produced by harsh synthetic chemistry or with very low yields . The biosynthesis of these compounds in yeast paves the way to greener and more sustainable production of chemical entities .
-
Nanotechnology
- In the field of nanotechnology, carbon nanotubes (CNTs) have unique properties such as high specific surface area, high carrier mobility, higher electrical conductivity, flexibility, and optical transparency . These properties allow them to find applications in a variety of areas such as drug delivery, biosensing, molecular imaging, and tissue engineering . While not directly related to “(S)-2-aminobut-3-en-1-ol hydrochloride”, the development and application of CNTs represent a similar area of research in terms of the synthesis and application of complex molecules .
-
Aptamer-Drug Conjugates
- Aptamers are short, single-stranded DNA or RNA (ssDNA or ssRNA) molecules that can selectively bind to a specific target, including proteins, peptides, carbohydrates, small molecules, live cells, and even whole organisms . They have been used in a wide range of applications, including diagnostic, prognostic, and therapeutic tools in the treatment of human diseases such as cancers and viruses . While not directly related to “(S)-2-aminobut-3-en-1-ol hydrochloride”, the development and application of aptamer-drug conjugates represent a similar area of research in terms of the synthesis and application of complex molecules .
Propriétés
IUPAC Name |
(2S)-2-aminobut-3-en-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-2-4(5)3-6;/h2,4,6H,1,3,5H2;1H/t4-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGZNOXQUQANQJ-WCCKRBBISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CO)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H](CO)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20581068 |
Source


|
| Record name | (2S)-2-Aminobut-3-en-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20581068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-aminobut-3-en-1-ol hydrochloride | |
CAS RN |
219803-57-3 |
Source


|
| Record name | (2S)-2-Aminobut-3-en-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20581068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

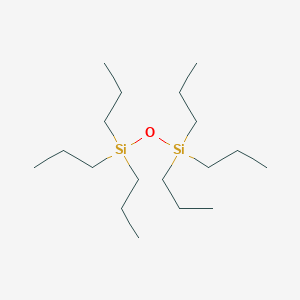
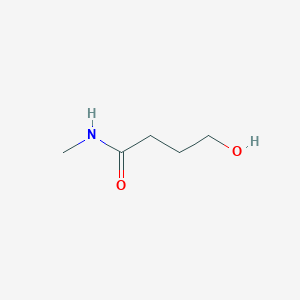
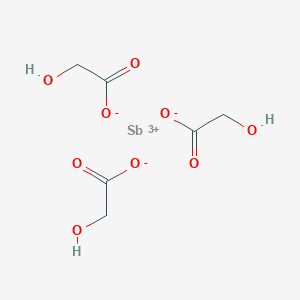

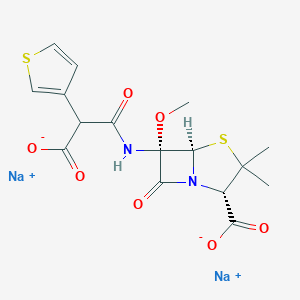
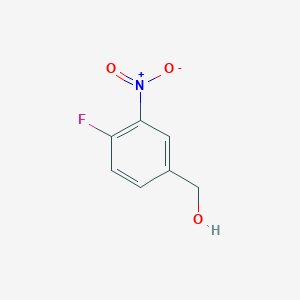
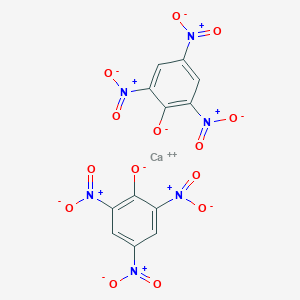

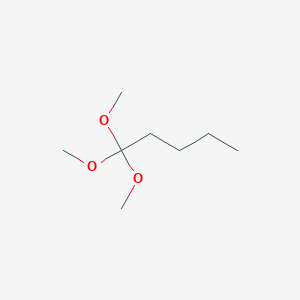
![Thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B104155.png)
